2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid is a compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis, particularly in peptide chemistry, to protect amino acids during various reaction steps. The compound is of interest due to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. The process generally starts with the amino acid, which is first protected at the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The carboxyl group is then protected with a Cbz group using benzyl chloroformate (Cbz-Cl) under basic conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of protection and deprotection, ensuring high yields and purity. The use of ionic liquids has also been explored to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group can be achieved using acids like trifluoroacetic acid (TFA), while the Cbz group can be removed using hydrogenation or strong acids.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: TFA for Boc removal, hydrogenation for Cbz removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed
The major products formed from these reactions are typically peptides or amino acid derivatives, depending on the specific synthetic route and conditions used .
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The protecting groups (Boc and Cbz) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The deprotection steps are crucial for the final assembly of the desired peptide or protein .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonylamino)phenylboronic acid
- methyl 2-{[(benzyloxy)carbonyl]amino}-6-[(tert-butoxycarbonyl)amino]hexanoate
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid is unique due to its dual protection with both Boc and Cbz groups, which provides enhanced stability and selectivity in peptide synthesis compared to compounds with only one type of protecting group .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKXCQPYFHZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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